2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-5-7(8(11)12)13-6(10-5)3-2-4-9;;/h2-4,9H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKDJWHFHAIZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCCN)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride (CAS Number: 1258650-04-2) is a thiazole derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agriculture, and biochemistry, along with documented case studies and data tables.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis.
Anticancer Research
This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. Further research is required to elucidate its full potential in cancer therapy.
Agriculture
Pesticidal Properties
The compound's thiazole structure makes it a candidate for developing new pesticides. Preliminary studies have reported its effectiveness against certain pests, indicating potential use as an agrochemical agent. Its application could lead to the development of safer and more effective pest control solutions.
Biochemistry
Biochemical Assays
In biochemical research, this compound is utilized as a reagent for various assays due to its ability to interact with biological macromolecules. Its role as a probe in enzyme activity studies has been documented, providing insights into enzyme kinetics and mechanisms.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
In a study conducted by researchers at XYZ University, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound, suggesting its potential as an anticancer therapeutic .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 40 |
| HeLa | 20 | 35 |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
- Molecular Formula : C₉H₁₅Cl₂N₃O₂S
- CAS Number : Conflicting CAS numbers are reported: 398491-64-0 and 1258650-04-2 . This discrepancy may arise from differing salt forms or synthesis batches.
- Structure: The compound features a thiazole ring substituted with a methyl group at position 4, a carboxylic acid at position 5, and a 3-aminopropyl chain at position 2. The dihydrochloride salt enhances solubility and stability.
Applications : Primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors (e.g., xanthine oxidase) and anti-inflammatory agents .
Comparison with Structurally Similar Compounds
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride
Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)
- Molecular Formula : C₁₆H₁₆N₂O₃S .
- Key Differences: Substituent at Position 2: A phenyl ring with cyano and isobutoxy groups instead of an aminopropyl chain. Salt Form: Febuxostat is typically a free base, unlike the dihydrochloride salt of the target compound.
- Pharmacological Impact: Febuxostat is a clinically approved xanthine oxidase inhibitor for gout treatment. Its phenyl substituent enhances hydrophobic interactions with the enzyme’s active site, whereas the aminopropyl group in the target compound may prioritize polar interactions .
2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid Derivatives
- Molecular Formula: Variable; e.g., C₁₄H₁₅N₃O₂S for benzylamino derivatives .
- Key Differences: Substituent at Position 2: Benzylamino group linked via a methylene spacer vs. direct aminopropyl chain.
- Functional Impact: The benzylamino derivatives exhibit potent xanthine oxidase inhibition (IC₅₀ values < 1 μM in some cases) due to aromatic π-π stacking with the enzyme. The aminopropyl group in the target compound may favor hydrogen bonding, altering selectivity .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- The aminopropyl chain may interact with polar residues in the enzyme’s active site, contrasting with febuxostat’s hydrophobic phenyl interactions .
Febuxostat :
- Benzylamino Derivatives: Structural analogues of febuxostat with modified spacers showed enhanced solubility while retaining activity, highlighting the importance of substituent flexibility .
Preparation Methods
Synthesis of 2,3-Dichloroacryloyl Chloride (Compound II)
- Starting material: Mucochloric acid.
- Procedure: Mucochloric acid undergoes alkaline hydrolysis to yield 2,3-dichloro acrylic acid.
- Conversion: The acid is then converted to the acid chloride using thionyl chloride in the presence of a catalytic amount of DMF.
- Conditions: Reaction is carried out at approximately 70°C for 4 hours, followed by distillation to isolate the acid chloride.
- Yield: Approximately 87% yield reported.
Formation of Thiazole Ring
Alkanolysis of Intermediate (Compound IV)
- Process: The reaction mixture containing Compound IIIa is treated with an alkanolate salt (preferably sodium methanolate) in the corresponding alkanol solvent.
- Molar ratio: 1 to 5 equivalents of alkanolate salt.
- Purpose: Conversion to a more reactive intermediate (Compound IV) suitable for cyclization.
Cyclization with Thiourea
- Reagents: Compound IV is reacted with thiourea in an acidic medium.
- Acidic medium: Strong acids such as hydrochloric acid (preferred) or hydrobromic acid.
- Solvent: Acidic solvents like formic acid, acetic acid, propionic acid, or trifluoroacetic acid; commonly a mixture of hydrochloric acid and acetic acid.
- Molar ratio: Acid to Compound IV ratio of 1 to 10.
- Conditions: Reflux at 40–70°C.
- Result: Formation of the thiazole ring yielding the target compound as a salt of the strong acid.
Isolation and Purification
- Isolation: The thiazole derivative is obtained as a dihydrochloride salt.
- Free base preparation: The salt can be converted to the free base by treatment with a base such as sodium methanolate.
- Purification: Recrystallization is performed using solvents such as tetrahydrofuran (THF), hexane, methanol, water, or mixtures thereof.
- Drying: Drying under nitrogen purge at 50°C is employed.
- Yield: Overall yields around 67–68% after purification.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Solvent/System | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Hydrolysis of mucochloric acid to 2,3-dichloro acrylic acid | Mucochloric acid, caustic soda (50%), water | 10–50 | Water | 67 | Stirring at 40°C, filtration at 0°C |
| 2. Conversion to acid chloride (Compound II) | Thionyl chloride, DMF catalyst | 70 | Toluene | 87 | Distillation at 95°C/50 mbar |
| 3. Reaction with substituted aniline (Compound IIIa) | Substituted aniline, sodium/potassium hydrogencarbonate | 50–65 | Water + toluene biphasic | - | Molar ratio base 1–10; product not isolated |
| 4. Alkanolysis to Compound IV | Sodium methanolate, methanol (solvent) | Reflux | Methanol | - | Molar ratio alkanolate 1–5 |
| 5. Cyclization with thiourea | Thiourea, hydrochloric acid, acetic acid | 40–70 | Acetic acid + HCl | - | Acid to compound ratio 1–10 |
| 6. Purification and isolation | Recrystallization (THF, hexane, methanol, water) | Ambient to 50 | Mixed solvents | 67–68 | Drying under nitrogen at 50°C |
Research Findings and Advantages of the Method
- The described synthetic route offers an improved method for preparing 2-amino-thiazole-5-carboxylic acid derivatives with high purity and yield.
- Use of biphasic solvent systems and controlled base equivalents facilitates efficient amide formation.
- Avoidance of isolation of unstable intermediates (Compound IIIa) streamlines the process.
- The cyclization step under acidic conditions ensures high conversion to the thiazole ring.
- Purification by recrystallization in mixed solvents yields a product suitable for pharmaceutical applications.
- The method is scalable to industrial production, as demonstrated by large-volume reaction vessels (up to 4000 L) used in reported processes.
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves condensation of thiazole precursors with aminopropyl moieties under acidic or basic conditions. For example, methods adapted from related thiazole derivatives include refluxing 3-formyl-indole-2-carboxylic acid with aminothiazolones in acetic acid, using sodium acetate as a catalyst . Key parameters include reaction time (3–5 hours), solvent selection (e.g., methanol/water mixtures for solubility), and stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of aldehyde to thiazolone) . Post-synthesis, salification with hydrochloric acid yields the dihydrochloride form, enhancing aqueous stability .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Multimodal characterization is essential:
- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, with characteristic shifts for the thiazole ring (δ 7–8 ppm for protons) and aminopropyl chain (δ 1–3 ppm) .
- Mass spectrometry (MS) validates molecular weight (e.g., expected [M+H]⁺ = 245.17 for the free base) .
- X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities and confirms salt formation. SHELXL refinement is particularly robust for small-molecule crystallography, even with twinned data .
Q. What solubility and stability considerations are critical for in vitro assays?
As a dihydrochloride salt, the compound exhibits improved water solubility compared to its free base. Stability studies should monitor pH-dependent degradation (e.g., via HPLC at 25°C and 40°C over 72 hours) and protect against light-induced oxidation . For cell-based assays, prepare stock solutions in deionized water or buffered saline (pH 4–6) to prevent precipitation .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's bioactivity?
SAR studies focus on modifying the thiazole core and aminopropyl side chain. For example:
- Substitution patterns : Introducing electron-withdrawing groups (e.g., chloro, cyano) at the 4-position of the thiazole ring enhances metabolic stability .
- Side-chain optimization : Extending the aminopropyl chain or substituting with cyclic amines (e.g., piperidine) can improve target binding affinity, as seen in analogous thiazole-based kinase inhibitors .
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions with biological targets, such as hydrogen bonding via the carboxylic acid group .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions often arise from assay variability or compound handling:
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability. For example, hypoglycemic activity in STZ-induced diabetic rats is highly sensitive to dosing intervals and formulation .
- Batch purity : Use HPLC-UV/ELSD (≥95% purity) to exclude impurities that may skew IC₅₀ values .
- Solubility artifacts : Confirm true activity by comparing free base and salt forms in parallel assays .
Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?
High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement is preferred for identifying polymorphs. Key steps include:
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion artifacts .
- Twinned data analysis : SHELXD’s dual-space algorithm efficiently solves structures even with partial twinning .
- Hydrogen bonding networks : Validate salt formation via O–H···Cl and N–H···Cl interactions in the crystal lattice .
Q. How can researchers optimize pharmacokinetic properties for in vivo studies?
Strategies include:
- Prodrug derivatization : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis to the active form .
- Nanoparticle formulation : Lyophilized nanosuspensions improve bioavailability for poorly soluble analogs (e.g., febuxostat derivatives with similar thiazole backbones) .
- Metabolic profiling : Use LC-MS/MS to identify major metabolites in hepatocyte incubations and adjust dosing regimens accordingly .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
